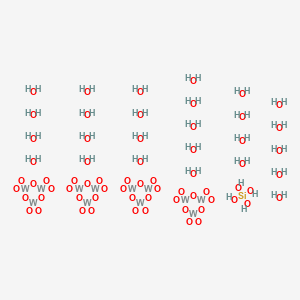
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white solid that forms hydrates, and in freshly prepared samples, the number of water molecules (n) is approximately 29, but after prolonged desiccation, n = 6 . This compound is widely used as a catalyst in the chemical industry due to its strong acidic properties and high thermal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate is typically synthesized by combining sodium silicate and tungsten trioxide, followed by treatment with hydrochloric acid . The reaction conditions involve dissolving sodium silicate in water, adding tungsten trioxide, and then slowly adding hydrochloric acid to the mixture while stirring. The resulting solution is then evaporated to obtain the solid silicotungstic acid hydrate .
Industrial Production Methods
In industrial settings, silicotungstic acid 26-water is produced using a similar method but on a larger scale. The process involves the continuous addition of hydrochloric acid to a mixture of sodium silicate and tungsten trioxide in a reactor. The reaction mixture is then concentrated by evaporation, and the solid product is collected and purified .
Analyse Chemischer Reaktionen
Types of Reactions
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . It is known for its strong oxidizing properties and can act as a catalyst in oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions with silicotungstic acid 26-water include ethylene, acetic acid, and hydrogen peroxide . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
Major products formed from reactions involving silicotungstic acid 26-water include ethyl acetate and acetic acid . For example, it catalyzes the alkylation of acetic acid by ethylene to produce ethyl acetate . It also catalyzes the oxidation of ethylene to acetic acid .
Wissenschaftliche Forschungsanwendungen
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which silicotungstic acid 26-water exerts its effects involves its strong acidic and oxidizing properties. It acts as a proton donor and an electron acceptor, facilitating various chemical reactions . In catalytic applications, it provides active sites for the adsorption and activation of reactant molecules, leading to the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphotungstic acid: Another heteropoly acid with similar catalytic properties but different chemical composition (H₃[PW₁₂O₄₀]).
Tungstic acid: A simpler compound with the formula H₂WO₄, used in different catalytic applications.
Tungsten trioxide: An oxide of tungsten with the formula WO₃, used as a precursor in the synthesis of silicotungstic acid.
Uniqueness
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate is unique due to its high water content and strong acidic properties, making it an effective catalyst in various chemical reactions. Its ability to form stable hydrates and its high thermal stability further enhance its utility in industrial applications .
Eigenschaften
Molekularformel |
H56O66SiW12 |
|---|---|
Molekulargewicht |
3347 g/mol |
IUPAC-Name |
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate |
InChI |
InChI=1S/H4O4Si.26H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;26*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI-Schlüssel |
CINLIEAUYNHDEU-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















